molecular formula C9H18O B3387265 1,3,3-Trimethylcyclohexan-1-ol CAS No. 79802-79-2

1,3,3-Trimethylcyclohexan-1-ol

Cat. No.: B3387265
CAS No.: 79802-79-2
M. Wt: 142.24 g/mol
InChI Key: VXLSPNSOTHEATG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,3-Trimethylcyclohexan-1-ol is an organic compound with the molecular formula C9H18O. It is a cyclohexanol derivative characterized by the presence of three methyl groups at the 1 and 3 positions of the cyclohexane ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications .

Scientific Research Applications

1,3,3-Trimethylcyclohexan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a starting material or intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Safety and Hazards

While specific safety and hazard information for 1,3,3-Trimethylcyclohexan-1-ol is not available, it’s important to handle all chemical substances with care. Always refer to the material safety data sheet (MSDS) for the compound for detailed safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,3-Trimethylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of 1,3,3-trimethylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures. The reaction proceeds as follows:

1,3,3-Trimethylcyclohexanone+H2Pd/CThis compound\text{1,3,3-Trimethylcyclohexanone} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} 1,3,3-Trimethylcyclohexanone+H2​Pd/C​this compound

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of the corresponding ketone. The process is typically carried out in large reactors under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1,3,3-trimethylcyclohexanone using oxidizing agents such as chromic acid (H2CrO4) or potassium permanganate (KMnO4).

    Reduction: Reduction of 1,3,3-trimethylcyclohexanone to this compound can be achieved using hydrogen gas (H2) and a catalyst like palladium on carbon (Pd/C).

    Substitution: The hydroxyl group (-OH) in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Various reagents depending on the desired functional group substitution

Major Products Formed

    Oxidation: 1,3,3-Trimethylcyclohexanone

    Reduction: this compound

    Substitution: Products vary based on the substituent introduced

Mechanism of Action

The mechanism of action of 1,3,3-trimethylcyclohexan-1-ol depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its effects are determined by its interactions with molecular targets, such as enzymes or receptors, leading to specific biochemical responses .

Comparison with Similar Compounds

Similar Compounds

    1,3,3-Trimethylcyclohexane: Lacks the hydroxyl group (-OH) present in 1,3,3-trimethylcyclohexan-1-ol.

    1,3,3-Trimethylcyclohexanone: Contains a carbonyl group (C=O) instead of the hydroxyl group (-OH).

Uniqueness

This compound is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and physical properties compared to its analogs. This functional group allows it to participate in a wider range of chemical reactions, making it a valuable compound in various applications .

Properties

IUPAC Name

1,3,3-trimethylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-8(2)5-4-6-9(3,10)7-8/h10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLSPNSOTHEATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,3-Trimethylcyclohexan-1-ol
Reactant of Route 2
Reactant of Route 2
1,3,3-Trimethylcyclohexan-1-ol
Reactant of Route 3
Reactant of Route 3
1,3,3-Trimethylcyclohexan-1-ol
Reactant of Route 4
Reactant of Route 4
1,3,3-Trimethylcyclohexan-1-ol
Reactant of Route 5
Reactant of Route 5
1,3,3-Trimethylcyclohexan-1-ol
Reactant of Route 6
Reactant of Route 6
1,3,3-Trimethylcyclohexan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.